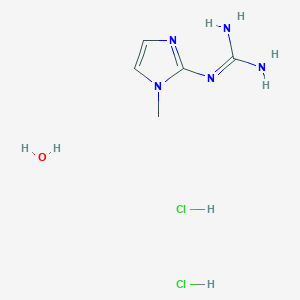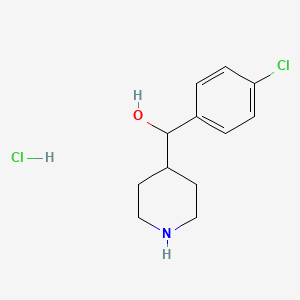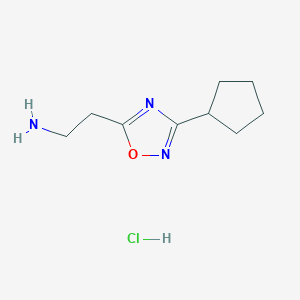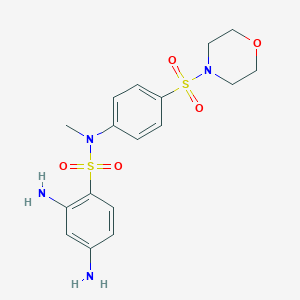
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.
Introduction of the azetidinyl group: This step involves the reaction of the oxadiazole intermediate with an azetidine derivative.
Attachment of the chlorophenoxy group: This can be done through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a chlorophenoxy compound.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced oxadiazole rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxadiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(methoxymethyl)-1,2,4-oxadiazole
Uniqueness
The presence of the 4-chlorophenoxy group in 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profile, compared to similar compounds without this substituent.
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2.ClH/c13-9-1-3-10(4-2-9)17-7-11-15-12(18-16-11)8-5-14-6-8;/h1-4,8,14H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWQPKAUDNNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[[4-(2-ethoxyethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B8018194.png)

